molecular formula C9H9BrClNO2 B8679139 4-bromo-2-chloro-N-methoxy-N-methylbenzamide

4-bromo-2-chloro-N-methoxy-N-methylbenzamide

Cat. No. B8679139
M. Wt: 278.53 g/mol
InChI Key: ITTDWCILTJIXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063085B2

Procedure details

A solution of 4-bromo-2-chloro-benzoic acid (3.30 g, 14 mmol), 2-chloro-4,6-dimethoxy-1,3,5-triazine (2.44 g, 14 mmol) and N-methylmorpholine in tetrahydrofuran were stirred for 2 hours at room temperature. N,O-Dimethylhydroxyamine hydrochloride (1.37 g, 14 mmol) and triethylamine (2 mL, 14 mmol) were added and the resulting mixture was stirred for 3 days. The reaction mixture was evaporated and ethyl acetate was added. The mixture was washed with 1N aqueous hydrochloric acid, water, brine, dried over sodium sulfate, filtered and concentrated in vacuo to give 4-bromo-2-chloro-N-methoxy-N-methyl-benzamide (3.52 g, 91%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N,O-Dimethylhydroxyamine hydrochloride
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([Cl:11])[CH:3]=1.ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1.Cl.[CH3:31][NH:32][O:33][CH3:34].C(N(CC)CC)C>O1CCCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:32]([O:33][CH3:34])[CH3:31])=[O:7])=[C:4]([Cl:11])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
2.44 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N,O-Dimethylhydroxyamine hydrochloride
Quantity
1.37 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate was added
WASH
Type
WASH
Details
The mixture was washed with 1N aqueous hydrochloric acid, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)N(C)OC)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.